molecular formula C16H16N4OS2 B14935429 4-(1,3-benzothiazol-2-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide

4-(1,3-benzothiazol-2-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B14935429
M. Wt: 344.5 g/mol
InChI Key: RNIYMIBQMBLYDU-UHFFFAOYSA-N
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Description

4-(1,3-benzothiazol-2-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a benzothiazole ring and a thiadiazole ring, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base.

    Formation of the Thiadiazole Ring: This involves the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative.

    Coupling of the Rings: The benzothiazole and thiadiazole rings are then coupled using a suitable linker, such as butanamide, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the benzothiazole ring.

    Reduction: Reduction reactions may target the thiadiazole ring.

    Substitution: Various substitution reactions can occur on the benzothiazole or thiadiazole rings, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole and thiadiazole rings can interact with biological macromolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-benzothiazol-2-yl)butanamide: Lacks the thiadiazole ring.

    N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide: Lacks the benzothiazole ring.

    4-(1,3-benzothiazol-2-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide: Has a methyl group instead of a cyclopropyl group.

Uniqueness

The unique combination of the benzothiazole and thiadiazole rings, along with the cyclopropyl group, gives 4-(1,3-benzothiazol-2-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide distinct chemical and biological properties

Properties

Molecular Formula

C16H16N4OS2

Molecular Weight

344.5 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C16H16N4OS2/c21-13(18-16-20-19-15(23-16)10-8-9-10)6-3-7-14-17-11-4-1-2-5-12(11)22-14/h1-2,4-5,10H,3,6-9H2,(H,18,20,21)

InChI Key

RNIYMIBQMBLYDU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CCCC3=NC4=CC=CC=C4S3

Origin of Product

United States

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